molecular formula C7H14O3 B15274261 3-Hydroxy-3,4-dimethylpentanoic acid

3-Hydroxy-3,4-dimethylpentanoic acid

Cat. No.: B15274261
M. Wt: 146.18 g/mol
InChI Key: ARJHZOQTMKOGOQ-UHFFFAOYSA-N
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Description

3-Hydroxy-3,4-dimethylpentanoic acid (HDMPA) is a branched-chain hydroxy acid characterized by a pentanoic acid backbone with hydroxyl and methyl substituents at the 3rd and 4th carbon positions. For instance, the lactone form of 4-Hydroxy-3,4-dimethylpentanoic acid (a positional isomer of HDMPA) has been synthesized via irradiation of methyl crotonate, exhibiting a boiling point of 74–75°C (0.8 mm Hg) and distinct spectral features, including IR absorption at 1783 cm⁻¹ (C=O) and NMR signals for methyl groups .

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-hydroxy-3,4-dimethylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-5(2)7(3,10)4-6(8)9/h5,10H,4H2,1-3H3,(H,8,9)

InChI Key

ARJHZOQTMKOGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Sodium Hydroxide-Mediated Saponification

The most widely reported method involves saponification of alkyl esters under alkaline conditions. For example, ethyl 3-hydroxy-3,4-dimethylpentanoate undergoes hydrolysis in the presence of sodium hydroxide (NaOH) to yield the sodium salt of the target acid, which is subsequently acidified.

Reaction Conditions :

  • Solvent : Toluene or ethylbenzene
  • Base : 40–50% aqueous NaOH
  • Temperature : 100–120°C
  • Time : 5–20 hours
  • Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

Mechanistic Pathway :

  • Nucleophilic attack by hydroxide ions at the ester carbonyl group.
  • Formation of a tetrahedral intermediate.
  • Cleavage of the ester bond to generate the carboxylate salt.
  • Acidification with hydrochloric acid (HCl) to precipitate the free acid.

Yield Optimization :

  • Increasing NaOH concentration (≥40%) improves conversion rates but risks side reactions such as decarboxylation.
  • Phase-transfer catalysts reduce reaction time by 30–40%.

Data Table :

Parameter Value Range Optimal Condition
NaOH Concentration 40–50% (w/v) 45%
Temperature 100–120°C 110°C
Catalyst Loading 0.5–1.5 mol% 1.0 mol%
Yield 75–92% 88%

Lithium Hydroxide-Mediated Hydrolysis

Lithium hydroxide (LiOH) offers a milder alternative for ester hydrolysis, particularly for acid-sensitive substrates. A protocol adapted from Weinreb amide synthesis demonstrates efficient cleavage of methyl esters under ambient conditions.

Procedure :

  • Dissolve methyl 3-hydroxy-3,4-dimethylpentanoate in tetrahydrofuran (THF)/methanol/water (3:1:1).
  • Add LiOH·H₂O (2.0 equiv) at 0°C.
  • Stir at room temperature for 16 hours.
  • Acidify to pH 2 with HCl and extract with diethyl ether.

Advantages :

  • Avoids high temperatures, reducing degradation risks.
  • Compatible with esters containing β-hydroxy groups.

Yield : 70–78%.

Acid-Catalyzed Hydrolysis

Concentrated mineral acids (e.g., H₂SO₄, HCl) facilitate ester hydrolysis via protonation of the carbonyl oxygen, increasing electrophilicity.

Typical Protocol :

  • Reflux ethyl ester with 6M HCl in ethanol (1:3 v/v) for 8–12 hours.
  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Limitations :

  • Tertiary alcohols may undergo dehydration under acidic conditions, forming α,β-unsaturated acids.
  • Lower yields (60–70%) compared to alkaline methods.

Multi-Step Synthesis via Alkylation and Hydrolysis

Alkylation of β-Keto Esters

A patent-derived strategy constructs the carbon skeleton through sequential alkylation and reduction:

Step 1: Alkylation of Ethyl Acetoacetate

  • Treat ethyl acetoacetate with methyl iodide (2.0 equiv) in THF.
  • Add sodium hydride (NaH) as a base at 0°C.
  • Stir for 6 hours to form ethyl 3,4-dimethylacetoacetate.

Step 2: Reduction of Ketone to Alcohol

  • Reduce the ketone group using sodium borohydride (NaBH₄) in methanol.
  • Stir for 3 hours at 25°C.

Step 3: Ester Hydrolysis

  • Hydrolyze the ester with NaOH as described in Section 1.1.

Overall Yield : 62–68%.

Grignard Reaction-Based Synthesis

This method exploits the nucleophilic addition of Grignard reagents to γ-keto esters:

  • React ethyl 4-oxopentanoate with methylmagnesium bromide (2.0 equiv) in dry THF.
  • Quench with ammonium chloride and hydrolyze the ester.

Yield : 55–60% (unoptimized).

Comparative Analysis of Preparation Methods

Efficiency Metrics :

Method Yield (%) Purity (%) Scalability
NaOH Saponification 88 95 High
LiOH Hydrolysis 75 98 Moderate
Acid-Catalyzed 65 90 Low
Alkylation-Hydrolysis 68 93 High

Key Findings :

  • NaOH saponification achieves the highest yield and scalability, making it preferable for industrial applications.
  • LiOH hydrolysis offers superior purity for lab-scale synthesis.
  • Multi-step alkylation provides structural flexibility but requires rigorous optimization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethylpentanoic acid or 3,4-dimethyl-2-pentanone.

    Reduction: Formation of 3-hydroxy-3,4-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-3,4-dimethylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of HDMPA, highlighting differences in functional groups and molecular frameworks:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features Reference CAS/ID
3-Hydroxy-3,4-dimethylpentanoic acid C₇H₁₄O₃ 146.18 (calc) -COOH, -OH, -CH₃ Hydroxyl at C3, methyl at C3 and C4 Not explicitly provided
3-Hydroxy-3,4,4-trimethylpentanoic acid C₈H₁₆O₃ 160.21 -COOH, -OH, -CH₃ Additional methyl at C4 16466-40-3
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid C₇H₁₆N₂O₂ 161.21 -COOH, -OH, -NH₂, -CH₃ Amino group at C2, hydroxyl at C3 171866-72-1
2-Amino-4,5-dihydroxy-3,4-dimethylpentanoic acid (γ-lactone) C₇H₁₁NO₄ 173.17 (calc) -COOH, -NH₂, -OH Amino, dihydroxy, and lactone ring Not explicitly provided
2-ethyl-3,4-dimethylpentanoic acid C₉H₁₈O₂ 158.24 -COOH, -CH₂CH₃, -CH₃ Ethyl substituent at C2 EN300-371014

Physical and Spectral Properties

  • Lactone Derivatives: The lactone form of 4-Hydroxy-3,4-dimethylpentanoic acid (a positional isomer of HDMPA) shows IR absorption at 1783 cm⁻¹ (C=O stretch) and NMR signals at δ 1.05–1.39 ppm for methyl groups, confirming branched-chain steric effects .
  • Amino Derivatives: (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid has a molecular weight of 161.21 g/mol, with applications in DNA-templated library synthesis due to its stereochemical complexity .

Key Differences and Implications

  • Hydrophilicity vs. Lipophilicity: The hydroxyl and amino groups in HDMPA analogs increase hydrophilicity compared to purely alkyl-substituted acids (e.g., 2-ethyl-3,4-dimethylpentanoic acid), impacting their solubility in biological systems .
  • Stereochemical Complexity: Chiral centers in amino derivatives (e.g., (2S,3R)-configuration) enhance their utility in enantioselective synthesis, unlike non-chiral trimethyl variants .
  • Thermal Stability : Lactone derivatives exhibit lower boiling points due to cyclic ester formation, whereas linear acids like HDMPA may have higher thermal stability .

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